molecular formula C16H12ClN3O2S3 B2774279 5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide CAS No. 893974-91-9

5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2774279
CAS No.: 893974-91-9
M. Wt: 409.92
InChI Key: CCHMQXOIAKXJSI-UHFFFAOYSA-N
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Description

5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring, a sulfonamide group, and an imidazo[2,1-b]thiazole moiety, making it a unique and versatile molecule in the field of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b]thiazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[2,1-b]thiazole ring.

    Introduction of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Attachment of the Thiophene Ring: The thiophene ring is attached via a nucleophilic substitution reaction.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out to reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and sulfonamide positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[2,1-b]thiazoles: Compounds with similar imidazo[2,1-b]thiazole moieties.

    Thiophene Sulfonamides: Compounds with thiophene rings and sulfonamide groups.

    Chloro-substituted Phenyl Compounds: Compounds with chloro-substituted phenyl groups.

Uniqueness

5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

5-chloro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S3/c1-10-9-23-16-18-13(8-20(10)16)11-3-2-4-12(7-11)19-25(21,22)15-6-5-14(17)24-15/h2-9,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHMQXOIAKXJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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